[3-(4-Bromophenoxy)propyl]methylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Bromophenoxy)propyl]methylamine oxalate is a useful research compound. Its molecular formula is C12H16BrNO5 and its molecular weight is 334.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the amine group to form the corresponding nitroso or nitro derivatives.
Reduction: The bromine atom in the bromophenoxy group can be reduced to hydrogen under specific conditions.
Substitution: The bromine atom is highly reactive and can be replaced by other nucleophiles, such as -OH or -NH2 groups.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, and bases or acids for substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.
Biology: Studied for its effects on cellular pathways and its potential as a biochemical tool.
Medicine: Potentially useful in the development of pharmaceuticals, particularly as a lead compound in drug discovery.
Industry: Employed in the synthesis of polymers and other materials.
5. Mechanism of Action: The exact mechanism of action of [3-(4-Bromophenoxy)propyl]methylamine oxalate varies based on its application:
Molecular Targets: It can interact with various enzymes and receptors due to its amine and bromophenoxy functionalities.
Pathways Involved: It may alter signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds: [3-(4-Chlorophenoxy)propyl]methylamine oxalate, [3-(4-Fluorophenoxy)propyl]methylamine oxalate, and [3-(4-Iodophenoxy)propyl]methylamine oxalate.
Uniqueness: The bromine atom provides unique reactivity compared to its halogenated counterparts, which can influence both its chemical behavior and its applications.
Properties
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.C2H2O4/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6,12H,2,7-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSBXCKAGTLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.